N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Description
N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide is a synthetic amide derivative combining a coumarin core with a phenylpropanamide side chain. Its structure features a 4-methyl-2-oxochromen-7-yl group (a substituted coumarin) linked via an amide bond to 3-phenylpropanamide (a three-carbon chain with a terminal phenyl group). This compound is structurally related to tyrosine-derived coumarin analogs, such as L-Tyrosine 7-amido-4-methylcoumarin (Tyr-MCA), which shares the 4-methyl-2-oxochromen-7-yl moiety but includes an additional amino acid backbone . The molecular formula of this compound is C₁₉H₁₇NO₃, with a molecular weight of 307.35 g/mol (excluding salt forms; the hydrochloride derivative has a molecular weight of 358.5 g/mol) .
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H17NO3/c1-13-11-19(22)23-17-12-15(8-9-16(13)17)20-18(21)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-12H,7,10H2,1H3,(H,20,21) |
InChI Key |
SUQUADBCKVXHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide, a compound derived from coumarin, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 379.41 g/mol
- CAS Number : 201852-70-2
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Mitochondrial RNA Polymerase : Recent studies have indicated that derivatives of coumarin, including this compound, act as specific inhibitors of mitochondrial RNA polymerase (POLRMT). This inhibition may disrupt the metabolic pathways in cancer cells that rely heavily on mitochondrial function for energy production, particularly those exhibiting the Warburg effect, which favors aerobic glycolysis over oxidative phosphorylation .
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory responses, particularly through the inhibition of N-acylethanolamine hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has been associated with anti-inflammatory effects in various models .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Study on Mitochondrial Inhibition
A study highlighted the role of this compound in inhibiting POLRMT in melanoma cells. The inhibition resulted in reduced cell viability and induced apoptosis, suggesting a potential therapeutic application against melanoma .
Anti-inflammatory Effects
In a model of spinal cord injury, administration of this compound resulted in decreased inflammatory markers and improved recovery outcomes. This effect was attributed to the compound's ability to elevate PEA levels, which counteracts inflammation .
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow for various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, which are essential for developing new materials and chemical processes.
Biological Applications
Biological Activity Studies
Research has indicated that this compound exhibits several biological activities. It has been investigated for its interactions with biomolecules and potential therapeutic effects. Studies have shown that derivatives of this compound can influence enzyme activities, particularly in relation to inflammation and cancer pathways .
Inhibition of Enzymes
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of N-acylethanolamine hydrolyzing acid amidase (NAAA), which plays a role in inflammation. In vitro studies have demonstrated that this compound can effectively increase levels of palmitoylethanolamide (PEA) in macrophages, suggesting its potential in modulating inflammatory responses .
Medicinal Applications
Anticancer Research
this compound is being explored for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated significant growth inhibition in cancer cells while exhibiting lower toxicity to normal cells .
Therapeutic Potential
The compound's ability to modulate biological pathways makes it a candidate for therapeutic development. Ongoing research is focused on understanding its pharmacokinetics and mechanisms of action to assess its viability as a treatment option for conditions such as cancer and inflammatory diseases .
Industrial Applications
Material Development
In addition to its applications in research and medicine, this compound may also find use in the development of new materials. Its chemical properties can be exploited in creating polymers or other materials with specific functionalities.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Enzyme Activity Assessment | Evaluate the effect on tripeptidyl-peptidase I | Demonstrated effective measurement of enzyme kinetics |
| Fluorescence Detection | Investigate changes in cell viability | Successfully used flow cytometry for detection under various conditions |
| Inhibition Studies | Analyze proteasome inhibitors | Highlighted the compound's role as a substrate for proteolysis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (Compound 32)
- Structure : Features a 3-phenylpropanamide chain linked to a 3,4-dihydroxyphenethyl group instead of a coumarin moiety.
- Synthesis : Synthesized from N-(3,4-dimethoxyphenethyl)-3-phenylpropanamide via demethylation, achieving an 89% yield .
- The dihydroxyphenethyl group may enhance antioxidant activity compared to the coumarin-based structure.
L-Tyrosine 7-amido-4-methylcoumarin (Tyr-MCA)
- Structure : Contains a tyrosine backbone (with a 4-hydroxyphenyl group) linked to the 4-methyl-2-oxochromen-7-yl group.
- Properties : Used as a fluorogenic substrate for proteolytic enzyme assays due to the coumarin’s fluorescence upon cleavage .
- The phenylpropanamide chain may confer greater lipophilicity compared to Tyr-MCA’s amino acid structure.
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10)
- Structure : A hydroxamic acid derivative with a 3-cyclohexylpropanamide chain and 4-chlorophenyl group.
- Function : Exhibits antioxidant and metal-chelating properties due to the hydroxamic acid group .
- The coumarin moiety may offer UV-absorption or fluorescence advantages over the chlorophenyl group.
(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide hydrochloride
- Structure: A chiral variant of the target compound, with an additional amino group and hydrochloride salt.
- Synthesis : Produced as a peptide analog for biochemical research, with a molecular weight of 358.5 g/mol .
- Key Difference: The amino group introduces chirality, which could influence biological activity (e.g., enzyme binding or cellular uptake).
Research Findings and Implications
- Synthetic Accessibility : Compounds like N-(3,4-dihydroxyphenethyl)-3-phenylpropanamide achieve high yields (>85%) via demethylation, suggesting that similar methods could optimize the synthesis of the target compound .
- Biological Potential: The coumarin moiety in N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide may enable fluorescence-based applications (e.g., enzyme assays), analogous to Tyr-MCA . However, the absence of a hydroxamic acid or tyrosine residue may limit its utility in antioxidant or protease studies compared to other analogs .
- Structural Modifications : Introducing chirality (as in the hydrochloride derivative) or substituting the phenyl group with electron-withdrawing groups (e.g., chloro) could enhance bioactivity or stability .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical parameters for synthesizing N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring closure. Critical parameters include:
- Temperature control (e.g., 60–80°C for nucleophilic substitution steps) .
- Solvent selection (e.g., dichloromethane or DMF for solubility optimization) .
- Catalyst use (e.g., EDCI/HOBt for amide coupling) .
- Purity monitoring via HPLC (>95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation of the coumarin core and phenylpropanamide side chain .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) stretches (1680–1720 cm⁻¹) and amide N–H bends .
- High-Performance Liquid Chromatography (HPLC) : Quantifying purity and detecting byproducts using C18 columns and UV detection (λ = 254 nm) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using saturation shake-flask methods .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to assess hydrolytic/oxidative degradation .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for improved yield and selectivity?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .
- Case Study : A 15% yield increase was achieved by adjusting catalyst loading from 1.2 to 1.5 equivalents via central composite design .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values in enzyme assays) be resolved?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols across labs .
- Meta-Analysis : Apply hierarchical clustering to identify outliers in datasets, accounting for variables like cell line variability or solvent effects .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., MAPK) .
Q. How to design enzyme inhibition assays to evaluate its mechanism of action?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes using a stopped-flow fluorimeter .
Q. What reactor design considerations are critical for lab-scale synthesis?
- Methodological Answer :
- Batch vs. Flow Chemistry : Compare yields in batch reactors (round-bottom flasks) vs. microfluidic flow systems for exothermic steps .
- Mixing Efficiency : Use baffled reactors or ultrasonic probes to enhance mass transfer in viscous reaction mixtures .
Q. How to validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
